molecular formula C7H16ClNO2 B13908002 4-Methyl-3-(methylamino)tetrahydropyran-4-ol;hydrochloride

4-Methyl-3-(methylamino)tetrahydropyran-4-ol;hydrochloride

Cat. No.: B13908002
M. Wt: 181.66 g/mol
InChI Key: CAANPQOQHMUCFN-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylamino)tetrahydropyran-4-ol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methylamino)tetrahydropyran-4-ol;hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-(methylamino)tetrahydropyran with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process design would focus on optimizing yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(methylamino)tetrahydropyran-4-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylamino)tetrahydropyran-4-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(methylamino)tetrahydropyran-4-ol;hydrochloride is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

4-methyl-3-(methylamino)oxan-4-ol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-7(9)3-4-10-5-6(7)8-2;/h6,8-9H,3-5H2,1-2H3;1H

InChI Key

CAANPQOQHMUCFN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1NC)O.Cl

Origin of Product

United States

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